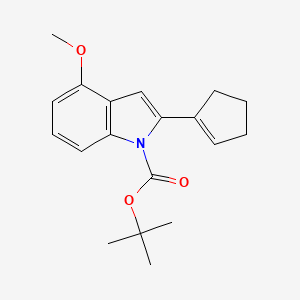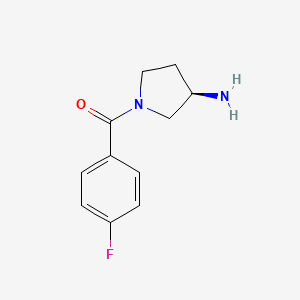
(R)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone
Übersicht
Beschreibung
®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone: is a chiral compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyrrolidine ring, an amino group, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: ®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone is used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: It is used in asymmetric synthesis to produce chiral compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.
Drug Development: It is used in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It’s worth noting that leukotriene a-4 hydrolase, a potential target of this compound, catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene b4 .
Biochemical Pathways
The potential target, leukotriene a-4 hydrolase, is involved in the leukotriene metabolic pathway . Leukotrienes are lipid mediators involved in inflammation and immune responses.
Pharmacokinetics
The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, can influence their adme properties .
Result of Action
The potential inhibition of leukotriene a-4 hydrolase could lead to a decrease in the production of leukotriene b4, a potent proinflammatory mediator .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with a suitable nucleophile.
Industrial Production Methods: Industrial production of ®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone: The enantiomer of the compound, which may have different pharmacological properties.
®-(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and properties.
Uniqueness:
Chirality: The ®-enantiomer may have unique interactions with chiral biological targets, leading to specific pharmacological effects.
Fluorine Substitution: The presence of the fluorine atom can influence the compound’s reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRVOBBDAUXAP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198892 | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-64-7 | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


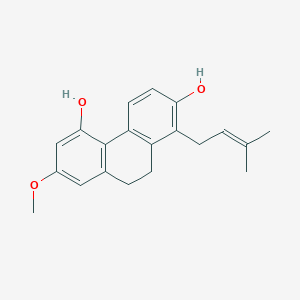
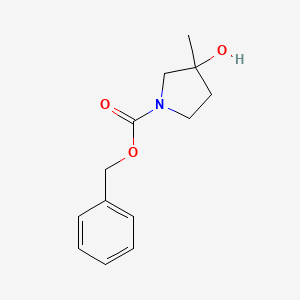
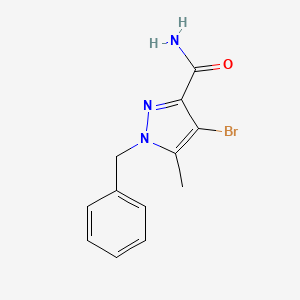

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B3027283.png)
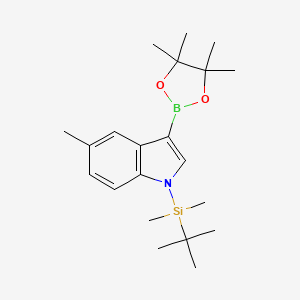
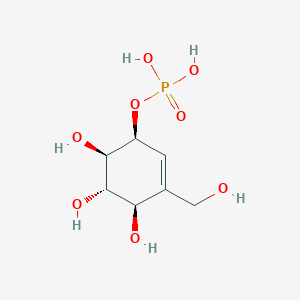
![5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride](/img/structure/B3027287.png)

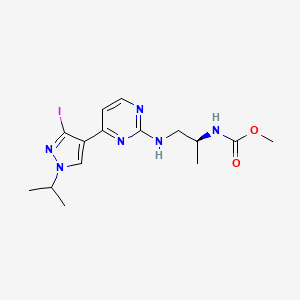
![2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3027290.png)
